![molecular formula C17H17ClN2O3 B2409054 6-氯-N-[(2,3-二氢-1,4-苯并二氧杂环-5-基)甲基]-N-乙基吡啶-3-甲酰胺 CAS No. 1280837-01-5](/img/structure/B2409054.png)

6-氯-N-[(2,3-二氢-1,4-苯并二氧杂环-5-基)甲基]-N-乙基吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

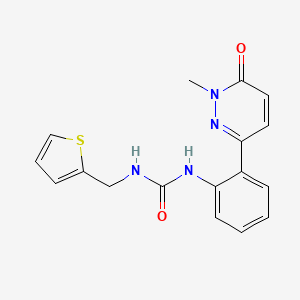

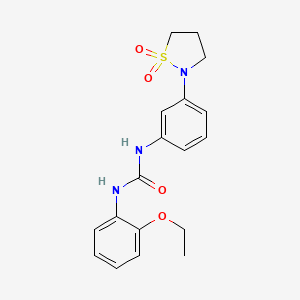

This compound is a complex organic molecule with a formula of C18H15ClN2O2 . It contains a benzodioxane fragment, which is a significant pharmacophore across a number of different therapeutic areas . The molecule also contains a sulfonamide group, which is known for its exceptional bioactivities against numerous infections and bacterial strains .

Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The molecular structure of this compound was confirmed by spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .科学研究应用

合成和化学性质

- 6-氯-N-[(2,3-二氢-1,4-苯并二氧杂环-5-基)甲基]-N-乙基吡啶-3-甲酰胺是一种涉及复杂有机化合物合成的衍生物。例如,它与多巴胺 D2 和 D3 以及血清素-3 (5-HT3) 受体拮抗剂的成分 5-溴-2-甲氧基-6-甲基氨基吡啶-3-羧酸的合成有关。此类合成过程突出了其在创建与神经递质系统相互作用的化合物中的作用 (Hirokawa, Horikawa, & Kato, 2000).

药代动力学和代谢

- 该化合物的衍生物已对其药代动力学和组织分布进行了研究。例如,3-((5-(6-甲基吡啶-2-基)-4-(喹喔啉-6-基)-1H-咪唑-2-基)甲基)苯甲酰胺 (IN-1130) 是一种新型 ALK5 抑制剂,已对其对肾和肝纤维化以及转移性乳腺癌的影响进行了研究。此类研究证明了该化合物在理解药物在各种组织中的分布和代谢方面的重要性 (Kim 等,2008).

抗菌和抗真菌特性

- 该化合物的衍生物已显示出有希望的抗菌和抗真菌活性。例如,3-氨基-5-甲基-2-(烷基硫代)-4-氧代-N-芳基-3,4-二氢噻吩并(2,3-d)嘧啶-6-甲酰胺已显示出比对照药物更高的活性,可对抗变形杆菌和铜绿假单胞菌等菌株 (Kolisnyk 等,2015).

抗结核特性

- 该化合物的衍生物也因其抗结核特性而被探索。例如,对 4-(苄氧基)-N-(3-氯-2-(取代苯基)-4-氧代氮杂环丁烷-1-基)苯甲酰胺衍生物的研究表明,它们对结核分枝杆菌具有显着的体外抗结核活性,显示出它们作为抗结核支架的潜力 (Nimbalkar 等,2018).

心脏电生理活性

- 已经对与 6-氯-N-[(2,3-二氢-1,4-苯并二氧杂环-5-基)甲基]-N-乙基吡啶-3-甲酰胺相关的 N-取代咪唑基苯甲酰胺或苯磺酰胺进行了研究,以了解其心脏电生理活性。这些化合物已显示出作为治疗心律失常的 III 类药物的希望 (Morgan 等,1990).

抗癌剂的合成

- 该化合物的衍生物已用于合成潜在的抗癌剂。例如,吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪已被合成并测试了它们对培养的 L1210 细胞增殖和患有 P388 白血病小鼠的存活的影响 (Temple 等,1983).

作用机制

Target of Action

Similar compounds have shown to inhibit cholinesterases and lipoxygenase enzymes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and cause changes that lead to its biological effects .

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may affect pathways related to these enzymes .

Result of Action

Similar compounds have shown antibacterial activity, inhibiting the growth of bacterial biofilms .

属性

IUPAC Name |

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-ethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-2-20(17(21)12-6-7-15(18)19-10-12)11-13-4-3-5-14-16(13)23-9-8-22-14/h3-7,10H,2,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYECUKXJLWGJKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C2C(=CC=C1)OCCO2)C(=O)C3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B2408971.png)

![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)

![N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408975.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)

![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)

![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)

![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)